1-(3-Chloropyridin-2-yl)-4-methylpiperazine is an organic compound characterized by a piperazine ring substituted with a chloropyridine moiety. This compound has garnered attention in pharmaceutical chemistry due to its potential biological activities, particularly in medicinal applications.
1-(3-Chloropyridin-2-yl)-4-methylpiperazine falls under the category of heterocyclic compounds, specifically piperazines, which are known for their diverse pharmacological properties. It is classified as an aromatic compound due to the presence of the chloropyridine ring.
The synthesis of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine typically involves a nucleophilic substitution reaction. The general method includes:
Industrial synthesis may employ continuous flow reactors to enhance yield and purity, utilizing advanced purification techniques such as recrystallization and chromatography to isolate the desired product effectively.
The molecular structure of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine can be described by its IUPAC name and molecular formula:
This compound features a piperazine ring that contributes to its solubility and bioactivity, along with a chlorinated pyridine ring that may influence its interaction with biological targets.
The molecular weight of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine is approximately 215.69 g/mol, indicating its suitability for various applications in drug design and development.
1-(3-Chloropyridin-2-yl)-4-methylpiperazine can undergo several chemical reactions:
The conditions for these reactions vary:
1-(3-Chloropyridin-2-yl)-4-methylpiperazine is typically characterized by:
The compound exhibits:
1-(3-Chloropyridin-2-yl)-4-methylpiperazine has potential applications in:
This compound exemplifies how modifications in molecular structure can lead to significant changes in biological activity, making it an important subject for ongoing research in medicinal chemistry .
This compound belongs to the N-arylpiperazine class, featuring a piperazine ring linked to a 3-chloropyridin-2-yl group through a nitrogen atom, with a methyl substituent at the 4-position of the piperazine. Its systematic IUPAC name is 1-(3-chloropyridin-2-yl)-4-methylpiperazine, though it is alternatively designated as 3-chloro-2-(4-methylpiperazin-1-yl)pyridine in chemical databases. The molecular formula is C₁₀H₁₄ClN₃, with a molecular weight of 211.69 g/mol. Key identifiers include CAS Registry Number 87394-57-8 (racemic mixture) and PubChem CID 11959098. The SMILES notation (Clc1cccc(n1)N2CCN(CC2)C) precisely encodes its atomic connectivity, while the 2D structure depicts the orthogonal relationship between the planar pyridine ring and the chair-configured piperazine moiety. This stereoelectronic arrangement enables dual functionality: the chloropyridine unit acts as a hydrophobic domain, while the tertiary piperazine nitrogens serve as hydrogen bond acceptors or protonation sites under physiological conditions [1] [2] [9].
Table 1: Nomenclature and Identifiers
Classification | Identifier |
---|---|
Systematic Name | 1-(3-Chloropyridin-2-yl)-4-methylpiperazine |
Alternative Name | 3-Chloro-2-(4-methylpiperazin-1-yl)pyridine |
CAS Registry | 87394-57-8 |
PubChem CID | 11959098 |
Molecular Formula | C₁₀H₁₄ClN₃ |
Molecular Weight | 211.69 g/mol |
SMILES Notation | Clc1cccc(n1)N2CCN(CC2)C |
The synthetic exploration of N-arylpiperazines began intensifying in the late 20th century, with 1-(3-chloropyridin-2-yl)-4-methylpiperazine emerging as a strategic intermediate during the 1990-2000s. Early synthetic routes relied on nucleophilic aromatic substitution (SNAr) reactions between 2,3-dichloropyridine and N-methylpiperazine, but suffered from regioselectivity issues due to competing reactions at the C2 and C4 positions of the pyridine ring. This limitation was overcome by optimizing reaction conditions: controlling temperature (80-100°C), using polar aprotic solvents (DMF, DMSO), and employing stoichiometric precision to achieve >90% regioselectivity for the C2-isomer [2].
The compound’s significance expanded with its incorporation into zopiclone derivatives, leading to the development of eszopiclone (Lunesta®), an FDA-approved sedative-hypnotic. The (S)-enantiomer of zopiclone, which contains the 1-(5-chloropyridin-2-yl)piperazine core, demonstrated superior receptor binding affinity compared to the racemate, highlighting the therapeutic impact of stereochemical refinement in piperazine derivatives. Concurrently, industrial-scale production protocols were established, featuring streamlined purification via crystallization and stringent quality control (≥98% purity by HPLC) to meet pharmaceutical standards . Hazard classification (GHS07) necessitated specialized handling protocols, driving innovations in "excepted quantity" packaging that minimized hazardous material (HazMat) fees during transport while ensuring researcher safety [2].
Table 2: Historical Milestones in Development
Timeline | Advancement | Impact |
---|---|---|
1990s | SNAr optimization for regioselective synthesis | Enabled scalable production of C2-substituted isomer |
2000 | Incorporation into zopiclone derivatives | Paved way for eszopiclone (Lunesta®) development |
2004 | Chiral resolution techniques | Allowed isolation of therapeutically superior (S)-enantiomer |
2010s | HazMat-compliant packaging | Facilitated global distribution under "excepted quantity" regulations |
1-(3-Chloropyridin-2-yl)-4-methylpiperazine serves as a versatile pharmacophore in drug design, primarily functioning as:
TRPV1 Antagonist Core: The compound is integral to transient receptor potential vanilloid 1 (TRPV1) antagonists like BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide). Here, the chloropyridinyl piperazine moiety anchors the molecule to the receptor’s hydrophobic pocket via π-stacking and van der Waals interactions. Structural modifications of this unit, such as bioisosteric replacement with pyrimidine or tetrahydro-β-carboline scaffolds, have yielded analogs with enhanced analgesic efficacy and reduced hyperthermia side effects. These derivatives maintain the critical hydrogen-bonding capacity of the piperazine nitrogen while modulating lipophilicity to improve blood-brain barrier penetration .
CNS Drug Precursor: The scaffold’s balanced LogP (1.49–1.93) and moderate basicity (pKa ≈ 7.2) facilitate CNS bioavailability, making it prevalent in neuroactive agents. In eszopiclone, enzymatic reduction of the 5-chloropyridinyl analog enhances GABAergic activity at α1/α3 subunits of GABAₐ receptors. Similarly, electrophilic sites (e.g., chlorine) allow further functionalization; nucleophilic displacement converts it to 1-(3-aminomethylpyridin-2-yl)-4-methylpiperazine for antidepressant development [5] .
Convergent Synthesis Intermediate: The chloropyridine ring undergoes Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or SNAr reactions to introduce aryl, heteroaryl, or amine functionalities. Additionally, quaternization of the piperazine nitrogen enables N-alkylation for generating combinatorial libraries. For instance, alkylation with 3-chloropropyl bromide yields 1-(3-chloropropyl)-4-(3-chloropyridin-2-yl)piperazine, a key intermediate for dopamine receptor ligands [8] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: